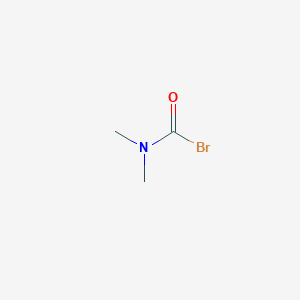

Dimethylcarbamyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15249-51-1 |

|---|---|

Molecular Formula |

C3H6BrNO |

Molecular Weight |

151.99 g/mol |

IUPAC Name |

N,N-dimethylcarbamoyl bromide |

InChI |

InChI=1S/C3H6BrNO/c1-5(2)3(4)6/h1-2H3 |

InChI Key |

DUOKHXDKMZIAGU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of Dimethylcarbamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dimethylcarbamyl bromide. The information is curated for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of N,N-dimethylcarbamoyl bromide.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆BrNO | [1] |

| Molecular Weight | 151.990 g/mol | [1] |

| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 29.7 ± 22.6 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.41 | [1] |

| Exact Mass | 150.963272 u | [1] |

| Melting Point | Data not readily available. The analogous compound, dimethylcarbamoyl chloride, has a melting point of -33 °C. | [2][3] |

| Solubility | Decomposes in water. Soluble in many organic solvents. | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining the melting point and solubility of organic compounds can be readily adapted.

Determination of Melting Point (Capillary Method)

A standard capillary melting point determination method can be employed:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of Solubility

A qualitative and semi-quantitative solubility assessment in various solvents can be performed as follows:

-

Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, and dimethyl sulfoxide).

-

Procedure:

-

To a small test tube, add approximately 10 mg of this compound.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Observe for complete dissolution.

-

-

Classification: The solubility can be classified as:

-

Very Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-5 mL of solvent.

-

Slightly Soluble: Dissolves in 5-10 mL of solvent.

-

Insoluble: Does not completely dissolve in > 10 mL of solvent.

-

-

Water Solubility and Stability: Due to its reactivity with water, quantitative solubility determination in aqueous media is not practical. The decomposition in water can be observed by adding a small amount of the compound to water and monitoring for signs of a reaction, such as gas evolution or a change in pH.[2]

Reactivity and Stability

This compound is a reactive compound, a characteristic largely dictated by the carbamoyl bromide functional group.

-

Hydrolysis: It is sensitive to moisture and rapidly hydrolyzes in the presence of water to form dimethylamine, hydrobromic acid, and carbon dioxide. This reactivity is analogous to its chloride counterpart, which has a half-life of about 6 minutes in water at 0 °C.[2]

-

Nucleophilic Substitution: The bromide is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack. It will react with alcohols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates.[4]

-

Stability: Due to its reactivity, this compound should be stored under anhydrous conditions to prevent decomposition.

Potential Biological Activity and Toxicity

Specific studies on the biological activity and signaling pathways of this compound are limited. However, significant data exists for the closely related dimethylcarbamoyl chloride, which provides a strong indication of the potential hazards associated with the bromide analogue.

Dimethylcarbamoyl chloride is classified as a direct-acting alkylating agent and is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[5][6] It has demonstrated genotoxic activity in a wide range of assays, including inducing DNA damage and mutations in bacteria and fungi.[5] In animal studies, inhalation exposure to dimethylcarbamoyl chloride has been shown to cause malignant tumors in the nasal cavity of rats and hamsters, and skin application has led to local tumors in mice.[5][7]

Given the structural similarity and the fact that the bromide ion is also a good leaving group, it is highly probable that this compound exhibits similar genotoxic and carcinogenic properties. Therefore, it should be handled with extreme caution as a potential carcinogen.

Signaling Pathways: Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

References

- 1. N,N-dimethylcarbamoyl bromide | CAS#:15249-51-1 | Chemsrc [chemsrc.com]

- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylcarbamyl chloride 98% | 79-44-7 [sigmaaldrich.com]

- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Navigating the Nucleophilic Reactivity of Dimethylcarbamyl Halides: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Dimethylcarbamyl Halides with Nucleophiles.

This technical guide provides a comprehensive overview of the reactivity of dimethylcarbamyl halides, with a primary focus on dimethylcarbamyl chloride (DMCC) due to the extensive availability of research data, and extrapolated expectations for dimethylcarbamyl bromide (DMCBr). These reagents are pivotal in synthetic chemistry for the introduction of the dimethylcarbamoyl moiety, a functional group prevalent in pharmaceuticals and agrochemicals. Understanding their reactivity with various nucleophiles is paramount for optimizing reaction conditions, predicting product formation, and ensuring laboratory safety.

Core Reactivity Profile

Dimethylcarbamyl halides are reactive electrophiles that readily undergo nucleophilic acyl substitution. The reactivity is dictated by the electrophilicity of the carbonyl carbon and the nature of the halogen leaving group. In general, acyl bromides are more reactive than acyl chlorides. This is attributed to the bromide ion being a better leaving group than the chloride ion, as it is a weaker base. The carbon-bromine bond (approximately 285 kJ/mol) is also weaker than the carbon-chlorine bond (approximately 327 kJ/mol), further facilitating its cleavage.

The reaction mechanism can proceed through two primary pathways: a direct bimolecular nucleophilic substitution (SN2-type) or a stepwise unimolecular (SN1-type) mechanism involving the formation of a dimethylcarbamoyl cation intermediate. The operative mechanism is highly dependent on the solvent polarity and the nucleophilicity of the reacting species.

Reaction with Nucleophiles: A Detailed Examination

The versatility of dimethylcarbamyl halides is demonstrated by their reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.

Amines

Reactions with primary and secondary amines are typically rapid and lead to the formation of substituted ureas. These reactions generally proceed via a bimolecular pathway.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dimethylcarbamyl halide.[1] Subsequent loss of a proton and the halide ion yields the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted urea. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Alcohols and Phenols

The reaction of dimethylcarbamyl halides with alcohols and phenols affords the corresponding dimethylcarbamates. These reactions are fundamental in the synthesis of many pharmaceutical and pesticidal compounds.[2] The mechanism can be either SN1 or SN2, heavily influenced by the solvent. In non-polar solvents, a bimolecular mechanism is favored. However, in polar, ion-stabilizing solvents, the reaction can proceed through a unimolecular pathway involving the formation of a dimethylcarbamoyl cation.[3] The reaction with phenols is facilitated by the phenoxide ion, which is a more potent nucleophile.[4]

Thiols

Thiols react with dimethylcarbamyl halides to produce thiocarbamates. The sulfur atom of the thiol is a soft and highly effective nucleophile, readily attacking the carbonyl carbon. These reactions are generally expected to be rapid and proceed under mild conditions.

Quantitative Reactivity Data

While specific kinetic data for this compound is scarce in the literature, extensive studies on dimethylcarbamyl chloride provide a valuable benchmark. The following tables summarize key quantitative data for the solvolysis of DMCC, which serves as a model for its reactivity with nucleophilic solvents like water and alcohols.

| Solvent System | Rate Constant (k, s⁻¹) | Temperature (°C) | Mechanism |

| 89.1% Acetone / 10.9% Water (v/v) | 2.1 x 10⁻³ (for 1-piperidineocarbonyl chloride) | -20 | SN1 |

| 80% Ethanol | Factor of 4.2 faster than DMCC | 25 | SN1 |

| 100% Methanol | Factor of 6.6 faster than DMCC | 25 | SN1 |

Table 1: Solvolysis Rate Data for Dimethylcarbamoyl Chloride and Analogs. Data extracted from a comprehensive review on the solvolysis of carbamoyl chlorides.[3]

| Parameter | Value | Interpretation |

| ΔH≠ (Enthalpy of Activation) | Varies with solvent | Energy barrier of the reaction |

| ΔS≠ (Entropy of Activation) | Positive in SN1 reactions | Indicates a more disordered transition state, characteristic of unimolecular dissociation |

Table 2: Activation Parameters for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides.[3]

Experimental Protocols

General Procedure for the Synthesis of Dimethylcarbamates from Alcohols/Phenols

-

Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol or phenol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base : Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the solution to act as a scavenger for the hydrogen halide byproduct.

-

Reaction : Cool the mixture in an ice bath and add a solution of dimethylcarbamyl halide in the same solvent dropwise via the dropping funnel.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography or distillation.

Safety and Handling

Dimethylcarbamyl halides are toxic, corrosive, and moisture-sensitive compounds.[5][6] They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Conclusion

Dimethylcarbamyl halides are potent electrophiles that react with a broad range of nucleophiles. While this compound is expected to be more reactive than its chloride counterpart, a significant gap in the literature exists regarding its specific kinetic and quantitative reactivity data. The information available for dimethylcarbamyl chloride provides a robust framework for understanding the reactivity of this class of compounds. Further research into the reaction kinetics and mechanisms of this compound is warranted to fully elucidate its synthetic utility and potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

Spectroscopic Analysis of Dimethylcarbamyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamyl bromide is a reactive chemical intermediate of interest in organic synthesis and pharmaceutical development. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and subsequent spectroscopic characterization are also presented.

Introduction

This compound ((CH₃)₂NCOBr), a derivative of carbamic acid, serves as a reactive intermediate for the introduction of the dimethylcarbamoyl group in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity necessitates careful handling and precise analytical methods for characterization. This guide outlines the key spectroscopic techniques used to analyze this compound, providing a foundational understanding for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of dimethylcarbamoyl chloride with hydrogen bromide. This halogen exchange reaction is a common method for the preparation of acyl bromides from their corresponding chlorides.

Experimental Protocol: Synthesis

Materials:

-

Dimethylcarbamoyl chloride

-

Anhydrous hydrogen bromide (gas or solution in a suitable solvent)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of dimethylcarbamoyl chloride in an anhydrous, non-protic solvent is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen bromide is bubbled through the solution or added as a solution in a compatible solvent.

-

The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

-

The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography or in-situ IR spectroscopy).

-

Upon completion, the solvent and excess hydrogen bromide are removed under reduced pressure to yield crude this compound.

-

Purification can be achieved by distillation under reduced pressure.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds like dimethylcarbamoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.1-3.3 | Singlet | 6H | N-CH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (carbonyl) |

| ~35-40 | N-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretch.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1770 | Strong | C=O stretch |

| ~2800-3000 | Medium | C-H stretch |

| ~1400-1480 | Medium | C-H bend |

| ~1100-1200 | Strong | C-N stretch |

Experimental Protocol: IR Spectroscopy

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be analyzed in a liquid cell.

-

For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

The IR spectrum is recorded, and the positions and intensities of the absorption bands are determined.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 151/153 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |

| 72 | High | [(CH₃)₂NCO]⁺ (Loss of Br) |

| 44 | Medium | [(CH₃)₂N]⁺ (Loss of CO and Br) |

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Record the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound relies on a combination of NMR, IR, and Mass Spectrometry to confirm its structure and purity. While experimental data is not widely published, predictive analysis based on its chemical structure provides a strong foundation for its characterization. The experimental protocols outlined in this guide offer a starting point for researchers working with this reactive and valuable chemical intermediate. Careful execution of these analytical techniques is crucial for ensuring the quality and identity of this compound in synthetic and developmental applications.

An In-depth Technical Guide to Dimethylcarbamyl Halides for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethylcarbamyl bromide and its more commonly utilized analog, dimethylcarbamyl chloride. These reagents are pivotal in synthetic chemistry, particularly in the development of pharmaceuticals and pesticides, primarily through the formation of carbamate linkages. This document outlines their chemical properties, synthesis, and reactivity, with a focus on applications relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound and chloride are reactive acyl halides. While information on this compound is available, its chloride counterpart is more extensively studied and used. For the benefit of researchers, data for both compounds are presented.

Molecular Structures:

-

This compound:

-

Dimethylcarbamyl Chloride:

The structures of these molecules are characterized by a central carbonyl group bonded to a dimethylamino group and a halogen atom.

Physicochemical Data:

The following tables summarize the key physicochemical properties of this compound and dimethylcarbamyl chloride.

| Property | This compound | Dimethylcarbamyl Chloride |

| CAS Number | 15249-51-1[1] | 79-44-7[2][3] |

| Molecular Formula | C₃H₆BrNO[1] | C₃H₆ClNO[2][3] |

| Molecular Weight | 151.99 g/mol [1] | 107.54 g/mol [3][4] |

| Appearance | Not specified | Colorless to yellow liquid with a pungent odor[5][6][7] |

| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg[8] | 167-168 °C at 775 mmHg[5][9] |

| Melting Point | Not available | -33 °C[5][9] |

| Density | 1.6 ± 0.1 g/cm³[8] | 1.168 g/mL at 25 °C[5][9] |

| Flash Point | 29.7 ± 22.6 °C[8] | 155 °F (68 °C)[10][11] |

| Water Solubility | Not specified | Decomposes[10] |

| Refractive Index | Not available | n20/D 1.453[9] |

Synthesis and Reactivity

Dimethylcarbamyl halides are primarily used as reagents to introduce a dimethylcarbamoyl group onto a substrate. The chloride is more commonly used due to the availability and cost of the starting materials.

General Synthesis of Dimethylcarbamyl Chloride

Dimethylcarbamyl chloride can be synthesized through several methods. The most common industrial method involves the reaction of phosgene with dimethylamine.[2][12]

Caption: Synthesis of Dimethylcarbamyl Chloride.

A laboratory-scale synthesis can be performed using diphosgene or triphosgene with an aqueous solution of dimethylamine in a two-phase system.[2] Another method involves the reaction of dimethylformamide (DMF) with thionyl chloride.[13]

Reactivity and Common Reactions

Dimethylcarbamyl chloride is a versatile reagent that reacts with various nucleophiles to form dimethylcarbamates, ureas, and other derivatives.[2] It is less reactive than traditional acyl chlorides, which can allow for greater selectivity.

Caption: Common Reactions of Dimethylcarbamyl Chloride.

These reactions are fundamental in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides.[12]

Application in Drug Development: Synthesis of Acetylcholinesterase Inhibitors

A significant application of dimethylcarbamyl chloride in drug development is the synthesis of dimethylcarbamates that act as acetylcholinesterase (AChE) inhibitors.[12] These compounds are used in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[7] A prominent example is the synthesis of neostigmine.[12]

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

Acetylcholinesterase is a serine hydrolase that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Carbamate inhibitors, such as those derived from dimethylcarbamyl chloride, act as pseudo-irreversible inhibitors of AChE. The carbamate binds to the serine residue in the active site of the enzyme, rendering it inactive. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate residues.[2][5][11] The carbamoylation of the serine residue is the key step in the inhibition mechanism.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocol: Synthesis of Neostigmine Methyl Sulfate

The synthesis of neostigmine, an important acetylcholinesterase inhibitor, involves the reaction of 3-dimethylaminophenol with dimethylcarbamyl chloride, followed by quaternization.[6][8]

Materials:

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere, dissolve 3-dimethylaminophenol in anhydrous toluene. Add sodium metal in small portions and heat the mixture to reflux to form the sodium phenoxide.[8] Alternatively, an organic base like triethylamine can be used in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6]

-

Carbamoylation: Cool the reaction mixture to room temperature and slowly add dimethylcarbamyl chloride. Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography.[8] This reaction yields 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.[6]

-

Work-up and Isolation of the Intermediate: Filter the reaction mixture to remove any inorganic salts. The filtrate can be washed with a dilute aqueous base solution and then water. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude intermediate.[8]

-

Quaternization: Dissolve the intermediate, 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine, in acetone. Slowly add dimethyl sulfate to the stirred solution at room temperature.[6]

-

Isolation of Neostigmine Methyl Sulfate: Continue stirring until the reaction is complete. The product, neostigmine methyl sulfate, will precipitate out of the solution and can be collected by filtration.[6]

Safety Precautions:

Dimethylcarbamyl chloride is highly toxic, corrosive, and a suspected carcinogen.[12] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Phosgene and its derivatives are extremely hazardous and require specialized handling procedures.

Conclusion

This compound and, more prominently, dimethylcarbamyl chloride are valuable reagents for the introduction of the dimethylcarbamoyl moiety in organic synthesis. Their application in the development of acetylcholinesterase inhibitors highlights their importance in medicinal chemistry and drug development. A thorough understanding of their properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for their effective and safe utilization in a research and development setting.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 5. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]

- 8. ebi.ac.uk [ebi.ac.uk]

- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 10. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Navigating the Solubility of Dimethylcarbamyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamyl bromide is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the formation of carbamates. Its utility in the development of pharmaceuticals and other fine chemicals is predicated on its solubility and reactivity in various solvent systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, with a focus on its behavior in different classes of solvents. Due to the limited direct data on this compound, this guide will also draw upon the more extensively studied analogous compound, dimethylcarbamoyl chloride, to infer solubility characteristics. It is crucial to note that this compound is a reactive compound, and its interaction with solvents often involves chemical transformation rather than simple dissolution.

Core Concepts: Solubility vs. Reactivity

A critical consideration when discussing the "solubility" of this compound is its high reactivity. In many common solvents, particularly protic solvents like water and alcohols, the dissolution process is accompanied by a chemical reaction (solvolysis). Therefore, a clear distinction must be made between true physical solubility (the dissolution of the solute in the solvent without chemical change) and apparent solubility that is a result of a chemical reaction.

Qualitative Solubility and Reactivity Profile

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Reactivity Notes |

| Protic, Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Decomposes rapidly | Highly reactive; undergoes rapid hydrolysis or alcoholysis to form dimethylamine, carbon dioxide, and the corresponding hydrohalic acid or ester.[1][2][3] |

| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely miscible | Generally less reactive than with protic solvents, but can still react, especially at elevated temperatures. DMF can be a source of dimethylamine, which can react with the bromide. |

| Aprotic, Non-polar | Hexane, Toluene, Benzene, Xylene | Likely miscible | Generally considered good solvents for reactions, implying miscibility. These are relatively inert and suitable for many synthetic applications.[2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Likely miscible | Generally good solvents, but may react vigorously or explosively in the presence of trace metal salts.[1] |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely miscible | Commonly used as solvents for reactions involving acyl halides, suggesting good solubility and relative inertness under typical reaction conditions. |

Experimental Protocol for Solubility Determination

Standard solubility testing methods must be adapted for reactive compounds like this compound. The following protocol outlines a procedure to assess its solubility and reactivity in a given solvent under inert conditions.

Objective: To determine the qualitative solubility or miscibility of this compound in a test solvent and to observe any signs of chemical reaction.

Materials:

-

This compound

-

Anhydrous test solvent

-

Dry glassware (e.g., small test tubes or vials with septa)

-

Inert gas supply (e.g., nitrogen or argon)

-

Syringes and needles

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Observation tools (e.g., magnifying glass, light source)

Procedure:

-

Preparation of Inert Environment:

-

Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

-

Assemble the test vial with a magnetic stir bar and seal with a septum.

-

Purge the vial with inert gas for several minutes.

-

-

Solvent Addition:

-

Using a dry syringe, add a measured volume (e.g., 1.0 mL) of the anhydrous test solvent to the vial.

-

Allow the solvent to equilibrate to the desired temperature (e.g., room temperature).

-

-

Addition of this compound:

-

In a separate, dry, inert-atmosphere vial, handle the this compound.

-

Using a microliter syringe, carefully withdraw a small, measured amount (e.g., 10 µL) of this compound.

-

Inject the this compound into the test solvent through the septum while stirring.

-

-

Observation and Data Recording:

-

Observe the mixture immediately upon addition. Note if the this compound dissolves completely, forms a separate phase (immiscible), or if any reaction occurs (e.g., gas evolution, color change, precipitate formation).

-

If the initial amount dissolves, incrementally add more this compound in small, measured volumes until saturation is reached (i.e., the compound no longer dissolves) or a significant volume has been added, indicating high miscibility.

-

Record the total volume of this compound added and the final volume of the solution.

-

Note any changes in the appearance of the solution over time (e.g., after 1, 5, and 15 minutes) to monitor for slower reactions.

-

-

Analysis (Optional):

-

If a reaction is suspected, the resulting mixture can be analyzed using techniques such as NMR, IR spectroscopy, or GC-MS to identify the products of solvolysis.[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the decision-making process for determining the solubility and reactivity of this compound in a given solvent.

Caption: Experimental workflow for assessing the solubility and reactivity of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis. While quantitative data is scarce, a qualitative understanding based on its chemical properties and comparison with dimethylcarbamoyl chloride indicates that it is likely miscible with a range of common aprotic organic solvents. However, its high reactivity, particularly with protic solvents, necessitates careful handling under inert conditions. The experimental protocol provided in this guide offers a framework for researchers to systematically assess the solubility and reactivity of this important reagent in their specific applications.

References

Degradation of Dimethylcarbamyl Bromide in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of dimethylcarbamyl bromide in an aqueous environment. Due to the limited direct research on this compound, this document leverages the extensively studied degradation of its close analog, dimethylcarbamyl chloride, to infer its behavior. The principles of nucleophilic acyl substitution and leaving group ability are applied to extrapolate the kinetics and reactivity of this compound.

Core Degradation Pathway

This compound is highly susceptible to hydrolysis in aqueous solution. The degradation proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The bromide ion is an excellent leaving group, leading to a rapid reaction.[1] The carbonyl carbon of the dimethylcarbamyl group is electrophilic and is attacked by a water molecule, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion and forming a carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decompose to yield dimethylamine and carbon dioxide.[2] The bromide ion combines with a proton from the water to form hydrobromic acid.

The overall reaction is as follows:

(CH₃)₂NCOBr + 2H₂O → (CH₃)₂NH + CO₂ + HBr

This rapid degradation is a critical consideration in the handling, storage, and formulation of compounds containing a this compound moiety.

Signaling Pathway Diagram

Caption: Hydrolysis pathway of this compound in aqueous solution.

Quantitative Data Summary

| Compound | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |

| Dimethylcarbamyl Chloride | 0 | ~6 minutes | Not Specified |

| This compound | 0 | Expected to be < 6 minutes | Not Available |

Data for dimethylcarbamyl chloride is provided as a reference. The half-life for this compound is an educated estimation based on chemical principles.

Experimental Protocols

To quantitatively assess the degradation of this compound in an aqueous solution, the following experimental protocols can be employed. These are based on established methods for studying the hydrolysis of reactive acyl halides.

Kinetic Study of this compound Hydrolysis

Objective: To determine the hydrolysis rate constant and half-life of this compound in an aqueous solution at a controlled temperature.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile) of a known concentration.

-

Prepare a buffered aqueous solution at the desired pH and bring it to the target temperature in a thermostatically controlled water bath.

-

-

Initiation of Reaction:

-

Initiate the hydrolysis reaction by injecting a small, known volume of the this compound stock solution into the pre-heated aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be minimal to not significantly affect the aqueous environment.

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by tracking the disappearance of this compound or the appearance of one of its degradation products (dimethylamine or bromide ions).

-

Option A: Quenching and Chromatographic Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding a suitable reagent (e.g., a large excess of a nucleophile like sodium methoxide in methanol to rapidly convert the remaining this compound to a stable ester). The quenched samples can then be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound or its stable derivative.

-

Option B: In-situ Monitoring of Bromide Ion Concentration: Utilize a bromide ion-selective electrode (ISE) to continuously monitor the increase in bromide ion concentration in the reaction vessel.[4]

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time. If the reaction follows first-order kinetics, the plot will be linear.

-

The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Product Identification and Quantification

Objective: To identify and quantify the final degradation products of this compound hydrolysis.

Methodology:

-

Degradation: Allow a known concentration of this compound to completely hydrolyze in an aqueous solution.

-

Analysis of Dimethylamine:

-

Analysis of Bromide Ion:

Experimental Workflow Diagram

Caption: Experimental workflow for studying the degradation of this compound.

Conclusion

This compound is expected to undergo rapid hydrolysis in aqueous solutions, yielding dimethylamine, carbon dioxide, and hydrobromic acid. The degradation rate is anticipated to be faster than that of its chloride analog due to the superior leaving group ability of the bromide ion. The experimental protocols outlined in this guide provide a robust framework for quantifying the degradation kinetics and identifying the resulting products, which is essential for professionals in research and drug development working with this reactive chemical moiety.

References

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00894D [pubs.rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Chemical Behavior of Dimethylcarbamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the chemical behavior of dimethylcarbamyl bromide, a reactive chemical intermediate. Due to the limited availability of specific experimental data for the bromide, this guide leverages extensive information on its close analog, dimethylcarbamyl chloride, to provide a thorough understanding of its expected reactivity, synthesis, and spectroscopic properties. A comparative analysis based on the differing leaving group abilities of bromide and chloride is presented. This document is intended for researchers, scientists, and professionals in drug development who may encounter or consider using this class of reagents in their work.

Introduction

Dimethylcarbamyl halides are valuable reagents in organic synthesis, primarily utilized for the introduction of the dimethylcarbamoyl group onto various nucleophiles. This functional group is a key component in a range of biologically active molecules, including pharmaceuticals and pesticides. While dimethylcarbamyl chloride is the more commonly used and extensively documented of the two, the bromide analog is expected to exhibit higher reactivity due to the superior leaving group ability of the bromide ion. This guide will synthesize the available information on this compound and draw well-supported inferences from the rich dataset of its chloride counterpart.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following table summarizes the available physical properties for both this compound and chloride for a comparative overview.

| Property | This compound | Dimethylcarbamyl Chloride |

| CAS Number | 15249-51-1 | 79-44-7[1] |

| Molecular Formula | C₃H₆BrNO | C₃H₆ClNO[1] |

| Molecular Weight | 151.99 g/mol | 107.54 g/mol [1] |

| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg | 167-168 °C at 775 mmHg |

| Density | 1.6 ± 0.1 g/cm³ | 1.168 g/mL at 25 °C |

| Flash Point | 29.7 ± 22.6 °C | 68 °C |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the conducted search. However, the synthesis of dimethylcarbamyl chloride is well-documented and can serve as a template for the probable synthesis of the bromide analog. The most common laboratory-scale synthesis involves the reaction of a dimethylamine source with a carbonyl halide.

Representative Experimental Protocol for Dimethylcarbamyl Chloride

The following protocol is for the synthesis of dimethylcarbamyl chloride and is provided as a likely analogous route for the bromide.

Reaction: The reaction of an aqueous solution of dimethylamine with diphosgene or triphosgene in a two-phase system of benzene-xylene and water, with sodium hydroxide acting as an acid scavenger, can produce dimethylcarbamyl chloride.

Procedure:

-

A stirred reactor is charged with a benzene-xylene solvent mixture and an aqueous solution of dimethylamine.

-

Diphosgene or triphosgene is added portion-wise to the reaction mixture, maintaining the temperature between 20-30°C.

-

A solution of sodium hydroxide is added concurrently to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

-

The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude dimethylcarbamyl chloride is purified by vacuum distillation.

Note: This reaction is expected to yield the desired product, but the yield may be modest due to the high water sensitivity of the product. It is anticipated that using oxalyl bromide or phosgene equivalents of bromine would yield this compound.

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon and the nature of the bromide leaving group. The general reactivity pattern involves nucleophilic acyl substitution.

Solvolysis

Solvolysis is a key reaction of dimethylcarbamyl halides. Extensive studies on dimethylcarbamyl chloride indicate that the reaction proceeds through a predominantly Sₙ1-like mechanism, involving the formation of a resonance-stabilized dimethylcarbamoyl cation intermediate.

The solvolysis of dimethylcarbamyl halides is believed to proceed via the following steps:

Caption: Generalized solvolysis mechanism of dimethylcarbamyl halides.

The rate of solvolysis is influenced by the solvent polarity and the nature of the leaving group.

Comparative Reactivity: Bromide vs. Chloride

The primary difference in the chemical behavior of this compound and chloride stems from the difference in the leaving group ability of bromide and chloride ions. Bromide is a better leaving group than chloride because it is a weaker base and more polarizable. This leads to a faster rate of reaction for the bromide analog in nucleophilic substitution reactions.

The following table presents representative solvolysis rate constants for dimethylcarbamyl chloride in various solvents. It is anticipated that the corresponding rates for the bromide would be significantly higher.

| Solvent | Temperature (°C) | k (s⁻¹) for Dimethylcarbamyl Chloride |

| 80% Ethanol | 25.0 | Data not available |

| 100% Methanol | 25.0 | Data not available |

Specific rate constants for dimethylcarbamyl chloride were not found in the initial search results, though comparative rates were discussed.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. Therefore, the data for dimethylcarbamyl chloride are presented as a reference. The spectra of the bromide are expected to be very similar, with minor shifts in peak positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The ¹H NMR spectrum of dimethylcarbamyl chloride shows a singlet for the two methyl groups. The chemical shift will be in the region of 2.8-3.2 ppm.

-

¹³C NMR (CDCl₃): The ¹³C NMR spectrum of dimethylcarbamyl chloride will show two signals: one for the methyl carbons (around 36 ppm) and one for the carbonyl carbon (around 170 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of dimethylcarbamyl chloride exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1740-1720 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of dimethylcarbamyl chloride shows a molecular ion peak (M⁺) and a prominent peak corresponding to the dimethylcarbamoyl cation. The isotopic pattern for the molecular ion will be characteristic of a compound containing one chlorine atom. For the bromide, the isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks for a bromine-containing compound.

Biological Signaling Pathways

No information was found regarding any direct involvement of this compound in biological signaling pathways. As a reactive chemical, it is not expected to have specific interactions with biological targets in the same manner as a drug molecule. Its biological effects are more likely to be the result of non-specific covalent modification of biomolecules.

Safety and Handling

Dimethylcarbamyl halides are corrosive, lachrymatory, and potential carcinogens. They should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times. These compounds are water-sensitive and will react with moisture in the air to release hydrohalic acids.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical behavior can be inferred from the extensive studies on its chloride analog. The superior leaving group ability of bromide suggests that this compound will be a more reactive carbamoylating agent than the corresponding chloride. Further research is needed to fully characterize the properties and reactivity of this compound.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and subsequent reactions of dimethylcarbamyl halides.

Caption: Workflow for the synthesis and use of dimethylcarbamyl halides.

References

Methodological & Application

Application Notes and Protocols: The Use of Dimethylcarbamyl Halides in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamyl halides, such as dimethylcarbamyl bromide and dimethylcarbamyl chloride, are reactive compounds utilized in pharmaceutical synthesis for the introduction of a dimethylcarbamoyl group onto a substrate. This functional group is a key structural feature in several active pharmaceutical ingredients (APIs), most notably in reversible acetylcholinesterase (AChE) inhibitors. These drugs are crucial in the management of conditions like myasthenia gravis and Alzheimer's disease. This document provides detailed application notes and experimental protocols for the synthesis of two such APIs: Neostigmine Bromide and Rivastigmine.

Mechanism of Action: O-Carbamoylation of Phenols

The core reaction in the utilization of dimethylcarbamyl halides for the synthesis of drugs like neostigmine and rivastigmine is the O-carbamoylation of a phenolic hydroxyl group. This reaction is a nucleophilic acyl substitution.[1] In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide ion.[1] This phenoxide then attacks the electrophilic carbonyl carbon of the dimethylcarbamyl halide, leading to the displacement of the halide and the formation of a stable carbamate ester. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions, such as hydrolysis of the carbamoyl halide.[2]

Application 1: Synthesis of Neostigmine Bromide

Neostigmine bromide is a quaternary ammonium compound and a reversible acetylcholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blockers after surgery.[3] Its synthesis involves a two-step process: the formation of a carbamate intermediate followed by quaternization.

Experimental Protocol: Synthesis of Neostigmine Bromide

This protocol is adapted from procedures for related neostigmine salts.[4]

Step 1: Synthesis of 3-(Dimethylcarbamoyloxy)-N,N-dimethylaniline (Carbamate Intermediate)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-dimethylaminophenol in anhydrous toluene.

-

Formation of Phenoxide: Add metallic sodium (in small portions) to the stirred solution and heat to reflux to form the sodium phenoxide.

-

Carbamoylation: Cool the reaction mixture to room temperature. Slowly add a solution of dimethylcarbamoyl chloride in anhydrous toluene via the dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the toluene filtrate with an aqueous sodium hydroxide solution and then with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-(dimethylcarbamoyloxy)-N,N-dimethylaniline. The product can be further purified by vacuum distillation.

Step 2: Synthesis of Neostigmine Bromide (Quaternization)

-

Reaction Setup: Dissolve the 3-(dimethylcarbamoyloxy)-N,N-dimethylaniline obtained in Step 1 in a suitable solvent such as acetone or diethyl ether in a sealed reaction vessel.

-

Quaternization: Add methyl bromide to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.

-

Isolation and Purification: After the reaction is complete, filter the precipitated solid, wash it with the solvent used for the reaction (acetone or diethyl ether), and dry it under vacuum to obtain neostigmine bromide.

Quantitative Data: Synthesis of Neostigmine Salts

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1. Carbamate Formation (Neostigmine Iodide Synthesis) | 3-dimethylaminophenol, Dimethylcarbamoyl chloride | Sodium metal, Toluene | Reflux, then RT | 24 | ~92 | - | [4] |

| 2. Quaternization (Neostigmine Iodide Synthesis) | 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine, Methyl iodide | Diethyl ether | RT | 24 | 88 | - | [4] |

| 2. Quaternization (Neostigmine Methylsulfate Synthesis) | 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylaniline, Dimethyl sulfate | Acetone | 35-45 | - | 77.9 | >99.8 | [2] |

Note: The data for the carbamate formation and quaternization with methyl iodide are based on a protocol for neostigmine iodide, which is a close analog of neostigmine bromide. The data for quaternization with dimethyl sulfate is for neostigmine methylsulfate.

Experimental Workflow: Synthesis of Neostigmine Bromide

Caption: Workflow for the two-step synthesis of Neostigmine Bromide.

Application 2: Synthesis of Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. The synthesis involves the carbamoylation of a chiral phenol intermediate.

Experimental Protocol: Synthesis of Racemic Rivastigmine Hydrochloride

This protocol details the synthesis of the racemic mixture, which can then be resolved to obtain the desired (S)-enantiomer.

-

Reaction Setup: Suspend (±)-3-[1-(Dimethylamino)ethyl]phenol in acetonitrile in a reaction flask.

-

Addition of Reagents: Add N-ethyl-N-methylcarbamoyl chloride to the suspension.

-

Cooling and Base Addition: Cool the reaction mixture to 0°C and then add sodium hydroxide.

-

Reaction: Allow the mixture to gradually warm to room temperature and stir for 24 hours. Monitor the reaction completion by HPLC.

-

Initial Work-up: Filter the reaction mixture to remove salts and concentrate the filtrate.

-

pH Adjustment and Extraction: Adjust the pH of the concentrate to 11 with water and NaOH solution, then extract with diethyl ether.

-

Salt Formation: Concentrate the ether extracts and add water and concentrated HCl. Stir for one hour at room temperature.

-

Isolation and Purification: Wash the aqueous layer with diethyl ether, concentrate the aqueous layer, and recrystallize from ethyl acetate to yield racemic rivastigmine hydrochloride.

Quantitative Data: Synthesis of Racemic Rivastigmine Hydrochloride

| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (±)-3-[1-(Dimethylamino)ethyl]phenol, N-ethyl-N-methylcarbamoyl chloride | Acetonitrile, Sodium hydroxide, Water, Diethyl ether, HCl, Ethyl acetate | 0 to RT | 24 | 58 | [5] |

Experimental Workflow: Synthesis of Racemic Rivastigmine Hydrochloride

Caption: Workflow for the synthesis of Racemic Rivastigmine Hydrochloride.

Signaling Pathway: Cholinesterase Inhibition

Both neostigmine and rivastigmine exert their therapeutic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This is particularly beneficial in conditions where there is a deficit of cholinergic activity, such as myasthenia gravis and Alzheimer's disease. The carbamate moiety of these drugs is crucial for their inhibitory activity, as it is transferred to a serine residue in the active site of AChE, forming a transiently carbamoylated, inactive enzyme.

Caption: Mechanism of Cholinesterase Inhibition by Neostigmine and Rivastigmine.

References

- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]

- 2. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

Application Notes and Protocols for the Synthesis of Carbamate Pesticides using Dimethylcarbamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of carbamate pesticides utilizing dimethylcarbamyl bromide and its closely related analog, dimethylcarbamoyl chloride. Carbamate pesticides are a class of insecticides that function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function.

Overview of Carbamate Pesticide Synthesis

The synthesis of carbamate pesticides discussed herein primarily involves the reaction of a phenolic or oxime precursor with dimethylcarbamoyl chloride (DMCC). While the user specified this compound, the scientific literature predominantly details synthesis using the chloride analog. Due to their similar reactivity as acyl halides, the protocols involving DMCC can be adapted for use with this compound, typically by adjusting for the difference in molecular weight and leaving group ability.

The general reaction scheme is as follows:

R-OH + (CH₃)₂NCOCl → R-O-C(=O)N(CH₃)₂ + HCl

Where R-OH represents a phenol or an oxime. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Quantitative Data for Carbamate Synthesis

The following table summarizes quantitative data for the synthesis of select carbamate compounds using dimethylcarbamoyl chloride or a similar carbamoyl chloride.

| Carbamate Product | Precursor | Reagent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Neostigmine Intermediate | 3-Dimethylaminophenol | Dimethylcarbamoyl chloride | Toluene | Sodium Metal | Boiling | 30 min (for phenolate) | High | [1] |

| Pyridostigmine Intermediate | 3-Hydroxypyridine | Dimethylcarbamoyl chloride | Not specified | Basic catalyst (e.g., dimethylaniline) | Not specified | Not specified | Not specified | [2] |

| Carbaryl | 1-Naphthol | Methylcarbamoyl chloride | Not specified | Trimethylamine (from TMSCl reaction) | 55 | 40 min | High | [3] |

Experimental Protocols

Synthesis of Neostigmine Intermediate

This protocol describes the synthesis of the dimethylcarbamate ester of 3-dimethylaminophenol, a key intermediate in the production of Neostigmine.

Materials:

-

3-Dimethylaminophenol

-

Sodium metal

-

Anhydrous Toluene

-

Dimethylcarbamoyl chloride

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure: [1]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.

-

Add sodium metal (2.0-2.5 molar excess relative to 3-dimethylaminophenol) to the toluene and heat the mixture to boiling to form a sodium dispersion.

-

Slowly add a solution of 3-dimethylaminophenol (1.0 molar equivalent) in anhydrous toluene to the boiling sodium dispersion. Continue stirring for 30 minutes to ensure complete formation of the sodium phenolate.

-

Cool the reaction mixture to room temperature.

-

From the dropping funnel, add dimethylcarbamoyl chloride (1.5 molar excess) to the reaction mixture.

-

Continue stirring until the precipitate of sodium 3-dimethylaminophenolate disappears. The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, cool the mixture and filter to remove any residual sodium metal and sodium chloride precipitate.

-

The resulting toluene filtrate, containing the neostigmine intermediate, can be further purified by washing with a dilute sodium hydroxide solution and then water, followed by solvent evaporation.

Synthesis of Pyridostigmine Intermediate

This protocol outlines the synthesis of 3-(dimethylcarbamoyl)oxy)pyridine, the precursor to Pyridostigmine.

Materials:

-

3-Hydroxypyridine

-

Dimethylcarbamoyl chloride

-

A suitable basic catalyst (e.g., dimethylaniline or magnesium oxide)[2]

-

An appropriate organic solvent

-

Standard laboratory glassware

-

Dissolve 3-hydroxypyridine in a suitable organic solvent in a reaction flask.

-

Add a basic catalyst, such as dimethylaniline or magnesium oxide, to the solution.

-

Slowly add dimethylcarbamoyl chloride to the mixture.

-

The reaction mixture is stirred for a sufficient time to allow for the complete formation of the carbamate ester.

-

The resulting product, 3-((dimethylcarbamoyl)oxy)pyridine, is then isolated. The final step to synthesize Pyridostigmine bromide involves quaternization of this intermediate with methyl bromide.[4]

Synthesis of Carbaryl

This protocol details the synthesis of Carbaryl using methylcarbamoyl chloride, a close structural analog of dimethylcarbamoyl chloride.

Materials:

-

1-Naphthol

-

Methylcarbamoyl chloride

-

Trimethylchlorosilane (TMSCl)

-

Ethanol for recrystallization

-

Standard laboratory glassware for reflux

Procedure: [3]

-

In a reaction flask, prepare a mixture of 1-naphthol (10 mmol) and methylcarbamoyl chloride (10 mmol).

-

Add trimethylchlorosilane (TMSCl), which reacts to form a base in situ.

-

Reflux the mixture at 55 °C for 40 minutes. Monitor the reaction progress using thin-layer chromatography (n-hexane: ethyl acetate 3:1).

-

Upon completion, filter the reaction mixture.

-

Recrystallize the crude product from ethanol to obtain pure Carbaryl.

Signaling Pathway and Experimental Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

Carbamate pesticides exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to overstimulation of nerve impulses, paralysis, and ultimately death of the insect.[5] This inhibition is reversible, as the carbamoyl-enzyme complex can be slowly hydrolyzed.[5]

Caption: Acetylcholinesterase inhibition by carbamate pesticides.

Experimental Workflow: Pesticide Development and Registration

The development and registration of a new pesticide is a long and rigorous process, ensuring its efficacy and safety for human health and the environment. The process generally involves discovery, development, and registration phases.

Caption: General workflow for pesticide development and registration.[6]

References

Application of Dimethylcarbamyl Bromide in Dye Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylcarbamyl bromide, and its more commonly used counterpart, dimethylcarbamoyl chloride (DMCC), serve as reactive intermediates in the synthesis of various organic compounds, including dyes. In dye manufacturing, these reagents are primarily utilized to introduce a dimethylcarbamoyl group (-O-C(=O)N(CH₃)₂) or a dimethylcarbamoyl moiety onto dye precursor molecules. This functionalization can be strategically employed to modify the properties of the resulting dye, such as its reactivity, solubility, and affinity for specific textile fibers. The carbamate linkage introduced can act as a reactive site, enabling the dye to form covalent bonds with the substrate, thereby enhancing wash fastness and overall durability. This document provides an overview of the application, experimental protocols, and relevant data for the use of this compound/chloride in the synthesis of dyes.

Introduction

The addition of a carbamate functional group to a dye molecule can impart desirable characteristics, particularly for disperse and reactive dyes used in the textile industry. This compound acts as a key reagent in this process, enabling the carbamoylation of nucleophilic groups present in dye intermediates, such as hydroxyl (-OH) and amino (-NH₂) groups. This reaction results in the formation of a stable carbamate linkage.

The incorporation of the dimethylcarbamoyl moiety can influence several properties of the dye:

-

Reactivity: The carbamate group can act as a leaving group or a site for further chemical modification, which is particularly useful in the design of reactive dyes.

-

Solubility: The polarity of the dye molecule can be adjusted by the introduction of the carbamate group, affecting its solubility in different solvents and dye baths.

-

Affinity and Fastness: For reactive dyes, the carbamate group can facilitate covalent bonding with the hydroxyl or amine groups of textile fibers like cotton, wool, or nylon, leading to excellent wash fastness.

Reaction Workflow

The general workflow for the synthesis of a carbamate-functionalized dye using this compound involves the reaction of a dye precursor containing a nucleophilic group with the carbamoylating agent, typically in the presence of a base to neutralize the hydrogen bromide byproduct.

Caption: General workflow for the synthesis of carbamate-functionalized dyes.

Experimental Protocols

The following are generalized protocols for the synthesis of carbamate-functionalized dyes using dimethylcarbamoyl chloride (a close analog of the bromide). These should be adapted based on the specific dye precursor and desired reaction scale.

Protocol 1: Carbamoylation of a Hydroxy-Functional Dye Intermediate

This protocol describes the reaction of a dye intermediate containing a hydroxyl group with dimethylcarbamoyl chloride to form a carbamate ester.

Materials:

-

Hydroxy-functional dye intermediate

-

Dimethylcarbamoyl chloride (DMCC)

-

Anhydrous pyridine (or other suitable base)

-

Anhydrous inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the hydroxy-functional dye intermediate in the anhydrous inert solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add anhydrous pyridine to the solution with continuous stirring.

-

To this cooled solution, add dimethylcarbamoyl chloride dropwise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude carbamate dye by recrystallization from a suitable solvent system or by column chromatography.

Protocol 2: Carbamoylation of an Amino-Functional Dye Intermediate

This protocol outlines the reaction of a dye intermediate containing an amino group with dimethylcarbamoyl chloride to form a substituted urea.

Materials:

-

Amino-functional dye intermediate

-

Dimethylcarbamoyl chloride (DMCC)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Stirring apparatus

-

Reaction vessel with a nitrogen inlet

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the amino-functional dye intermediate in the anhydrous aprotic solvent in a dry reaction vessel under a nitrogen atmosphere.

-

Add the non-nucleophilic base to the solution and stir.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride in the same solvent to the reaction mixture.

-

Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for an additional 2-3 hours, monitoring by TLC.

-

After the reaction is complete, filter the precipitated ammonium salt.

-

Wash the filtrate with water to remove any remaining salts.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Data Presentation

| Dye Precursor Type | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| Hydroxy-Azo Dye | DMCC | Pyridine | DCM | 3 | 0 to RT | 75-85 | >95 |

| Amino-Anthraquinone | DMCC | Et₃N | Acetonitrile | 4 | 0 to RT | 80-90 | >97 |

| Hydroxy-Phthalocyanine | DMCC | Pyridine | THF | 5 | 0 to RT | 70-80 | >96 |

Note: DMCC (Dimethylcarbamoyl chloride) is used as a representative reagent. Yields and purity are illustrative and will vary depending on the specific substrates and reaction conditions.

Signaling Pathway and Logical Relationships

The synthesis of a carbamate-functionalized dye is a direct chemical transformation. The logical relationship between the reactants and the final product is straightforward, as depicted in the following diagram.

Caption: Logical diagram of the carbamoylation reaction in dye synthesis.

Safety Considerations

This compound and dimethylcarbamoyl chloride are highly reactive and toxic compounds. They are corrosive and potent lachrymators. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents are sensitive to moisture and will hydrolyze to release toxic byproducts. Therefore, all reactions should be conducted under anhydrous conditions.

Conclusion

The use of this compound or chloride provides a versatile method for the functionalization of dye molecules with a carbamate group. This modification can significantly enhance the performance characteristics of dyes, particularly in the context of reactive dyeing of textiles. The protocols and information provided herein offer a foundational understanding for researchers and scientists working in the fields of dye chemistry and materials science. It is crucial to adapt these general procedures to the specific requirements of the dye system under investigation and to adhere to strict safety protocols when handling these hazardous reagents.

Application Notes and Protocols: Carbamoylation with Dimethylcarbamyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamoylation is a crucial chemical transformation in organic synthesis and drug development, enabling the introduction of a carbamoyl moiety onto various nucleophiles. This modification can significantly alter the physicochemical and pharmacological properties of a molecule, impacting its solubility, stability, and biological activity. Dimethylcarbamyl bromide is a highly reactive reagent used for the dimethylcarbamoylation of alcohols, phenols, amines, and thiols. Its reactivity is generally higher than its chloride counterpart, dimethylcarbamoyl chloride, due to the better leaving group nature of the bromide ion.

These application notes provide a comprehensive guide to performing carbamoylation reactions using this compound. The protocols detailed below are intended for laboratory scale and should be conducted by trained personnel with strict adherence to safety precautions.

Safety Precautions

DANGER: this compound is expected to be a highly toxic, corrosive, and potentially carcinogenic compound, similar to dimethylcarbamoyl chloride.[1] All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[1]

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Use a properly functioning chemical fume hood.

-

Keep the reagent container tightly closed when not in use.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Disposal:

-

All waste materials, including residual reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.

Reaction Mechanism

The carbamoylation reaction with this compound proceeds through a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the bromide leaving group, resulting in the formation of the corresponding carbamate, urea, or thiocarbamate.

Caption: General reaction mechanism for carbamoylation.

References

Application Notes and Protocols for the Analytical Detection of Dimethylcarbamyl Bromide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylcarbamyl bromide (DMCB) and its derivatives are reactive compounds that can be of significant interest in pharmaceutical development, primarily as potential process-related impurities or as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Due to their reactive nature, they are often classified as potentially genotoxic impurities (PGIs). Therefore, sensitive and specific analytical methods are required to detect and quantify these compounds at trace levels to ensure the safety and quality of pharmaceutical products.

These application notes provide an overview of the analytical methodologies for the detection of this compound and its derivatives. The protocols described are based on established methods for the analogous compound, dimethylcarbamoyl chloride (DMCC), and other alkylating agents, and can be adapted for the analysis of DMCB. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodologies

The choice of analytical method for this compound and its derivatives depends on the analyte's volatility, thermal stability, and the matrix in which it is being analyzed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Due to its high sensitivity and selectivity, GC-MS is often the method of choice for trace-level analysis of genotoxic impurities. To enhance sensitivity, the analysis is typically performed in Selected Ion Monitoring (SIM) mode. For analytes that are not amenable to direct GC-MS analysis, derivatization can be employed to improve their chromatographic properties.

-